(E)-6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate
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Description
Scientific Research Applications
Antimicrobial Activity
Several studies have synthesized novel compounds with imidazole, pyran, and acrylate moieties, exploring their antimicrobial potential. For instance, novel acrylate monomers based on kojic acid were evaluated for antibacterial and antifungal activities, demonstrating moderate to good efficacy against certain strains of bacteria and fungi (Saraei et al., 2016). This suggests that related compounds might also hold promise as antimicrobial agents.
Synthetic Methodologies
Research has also focused on developing efficient synthetic routes for similar compounds. For example, a DABCO-catalyzed domino reaction facilitated the green synthesis of novel acrylate derivatives in water, highlighting an environmentally friendly approach to synthesizing complex molecules (Mohebat et al., 2017). Such methodologies could be applicable to the synthesis of "(E)-6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate" and similar compounds.
Corrosion Inhibition
Imidazole derivatives have been evaluated for their corrosion inhibition properties, with studies showing that such compounds can effectively protect metal surfaces against corrosion (Ammal et al., 2018). This indicates potential industrial applications for the specified compound in protecting materials from corrosive environments.
Polymerization and Material Science
Research into polymerization of acrylate-based monomers and the thermal behavior of resulting polymers provides insights into the material science applications of structurally related compounds (Saraei et al., 2016). These compounds could contribute to the development of new materials with specific thermal and mechanical properties.
properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6S/c1-22-7-6-21-20(22)29-11-14-9-15(23)18(10-25-14)28-19(24)5-3-13-2-4-16-17(8-13)27-12-26-16/h2-10H,11-12H2,1H3/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUWHGJLGWSUGI-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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